molecular formula C17H19N5O B5824623 1-(2-Phenoxyethyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine

1-(2-Phenoxyethyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine

Cat. No.: B5824623
M. Wt: 309.4 g/mol
InChI Key: KXJQTPXUMHGZLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Phenoxyethyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the phenoxyethyl and pyrrolidinyl groups further enhances its pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenoxyethyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-phenoxyethylamine with a suitable pyrazolo[3,4-d]pyrimidine precursor under controlled conditions. The reaction is often catalyzed by acids or bases and requires specific temperature and solvent conditions to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenoxyethyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

1-(2-Phenoxyethyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyethyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-Phenoxyethyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine stands out due to its unique combination of functional groups, which confer specific biological activities not commonly found in other similar compounds. Its ability to interact with multiple molecular targets makes it a versatile candidate for drug development .

Properties

IUPAC Name

1-(2-phenoxyethyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-2-6-14(7-3-1)23-11-10-22-17-15(12-20-22)16(18-13-19-17)21-8-4-5-9-21/h1-3,6-7,12-13H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJQTPXUMHGZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2C=NN3CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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